![molecular formula C11H10BrFO3 B176205 Ethyl (4-bromo-2-fluorobenzoyl)acetate CAS No. 112704-80-0](/img/structure/B176205.png)
Ethyl (4-bromo-2-fluorobenzoyl)acetate
Overview
Description
Ethyl (4-bromo-2-fluorobenzoyl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C11H10BrFO3 and its molecular weight is 289.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as benzylic halides, typically interact with various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to other benzylic halides, it may undergo nucleophilic substitution reactions . The bromine and fluorine atoms on the phenyl ring could potentially enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Action Environment
The action, efficacy, and stability of “ethyl 3-(4-bromo-2-fluorophenyl)-3-oxopropanoate” can be influenced by various environmental factors . For instance, factors such as pH and temperature can affect the rate of its hydrolysis, while the presence of specific enzymes can influence its metabolic transformation.
Biological Activity
Ethyl (4-bromo-2-fluorobenzoyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 275.08 g/mol. The compound features a benzoyl group substituted with both bromine and fluorine atoms, which enhance its reactivity and influence its interactions with biological targets. The presence of halogen atoms increases lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Research has shown that this compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, likely through the activation of caspase pathways. The compound's ability to inhibit specific kinases involved in cancer progression has also been noted, suggesting a potential role in targeted cancer therapies .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve binding to specific enzymes or receptors. The bromo and fluoro substituents enhance binding affinity, allowing for more effective modulation of target proteins. This interaction can lead to altered signaling pathways that affect cell proliferation and survival.
Synthesis
This compound can be synthesized through several methods, including:
- Acylation Reactions : Using acyl chlorides derived from 4-bromo-2-fluorobenzoic acid.
- Esterification : Reacting the corresponding acid with ethanol in the presence of an acid catalyst.
These methods allow for the tailored synthesis of this compound for specific research needs.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various halogenated compounds, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it could inhibit the proliferation of breast cancer cell lines (MCF-7). The compound induced apoptosis through mitochondrial pathways, with IC50 values around 20 µM, suggesting promising activity for further development in cancer therapy .
Summary Table of Biological Activities
Scientific Research Applications
Chemical Research Applications
Intermediate in Organic Synthesis
- Role : Ethyl (4-bromo-2-fluorobenzoyl)acetate serves as an essential intermediate in the synthesis of more complex organic molecules. It is particularly useful for creating compounds with specific biological activities.
- Reactions : Common reactions include nucleophilic substitutions and coupling reactions, often facilitated by catalysts such as palladium or copper complexes.
Data Table: Common Reactions Involving this compound
Reaction Type | Description | Example Products |
---|---|---|
Nucleophilic Substitution | Substitution of halogen atoms with nucleophiles | Various substituted benzoyl derivatives |
Coupling Reactions | Formation of biaryl compounds | Biaryl pharmaceuticals |
Esterification | Reaction with alcohols to form esters | New ester derivatives |
Biological Research Applications
Enzyme Interaction Studies
- Role : The compound is utilized in studying enzyme-ligand interactions, particularly in the context of drug design. Its halogen substituents may enhance binding affinities and selectivity.
- Methods : Spectroscopic techniques, such as NMR and fluorescence spectroscopy, are often employed to investigate binding mechanisms.
Case Study: Enzyme Inhibition
- A study explored the inhibition of specific enzymes using this compound as a probe. The results indicated that the compound could effectively modulate enzyme activity, suggesting potential therapeutic applications in drug development.
Medicinal Chemistry Applications
Precursor for Pharmaceutical Compounds
- Role : this compound is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
- Potential Therapeutics : Research indicates its potential utility in developing drugs for conditions such as inflammation or cancer due to its ability to interact with biological macromolecules.
Data Table: Potential Therapeutic Applications
Disease Target | Compound Class | Mechanism of Action |
---|---|---|
Cancer | Antitumor agents | Inhibition of cell proliferation |
Inflammation | Anti-inflammatory drugs | Modulation of inflammatory pathways |
Infectious Diseases | Antibiotics | Disruption of bacterial enzyme function |
Agrochemical Applications
Development of Agrochemicals
- This compound is also explored for use in agrochemicals, where it may serve as a building block for herbicides or insecticides due to its chemical stability and reactivity.
Properties
IUPAC Name |
ethyl 3-(4-bromo-2-fluorophenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLMOVPIFSXARB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601252630 | |
Record name | Ethyl 4-bromo-2-fluoro-β-oxobenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601252630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112704-80-0 | |
Record name | Ethyl 4-bromo-2-fluoro-β-oxobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112704-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-bromo-2-fluoro-β-oxobenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601252630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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